molecular formula C19H17N3O3S B1341095 3-Thiophen-2-YL-6-(3,4,5-trimethoxy-phenyl)-pyrazolo[1,5-A]pyrimidine CAS No. 893613-09-7

3-Thiophen-2-YL-6-(3,4,5-trimethoxy-phenyl)-pyrazolo[1,5-A]pyrimidine

Cat. No.: B1341095
CAS No.: 893613-09-7
M. Wt: 367.4 g/mol
InChI Key: AOQHNIAJGWWNOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic systems, designating the complete chemical name as 3-thiophen-2-yl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine. This nomenclature reflects the compound's structural hierarchy, beginning with the core pyrazolo[1,5-a]pyrimidine bicyclic system and incorporating the positional descriptors for the substituent groups. The thiophene moiety, a five-membered sulfur-containing heterocycle, occupies the 3-position of the pyrazolo ring, while the trimethoxyphenyl group, a benzene ring bearing three methoxy substituents at positions 3, 4, and 5, is attached at the 6-position of the pyrimidine portion.

Alternative nomenclature systems and synonyms for this compound include various chemical database identifiers and commercial designations. The compound appears in chemical databases under several synonym forms, including "3-Thiophen-2-YL-6-(3,4,5-trimethoxy-phenyl)-pyrazolo[1,5-A]pyrimidine" and "3-(Thiophen-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine". Chemical supplier databases often list this compound with various catalog numbers, such as ChemExpress designation HY-W086516 and Nova Chemistry catalog number NVC044410. The compound also appears in specialized chemical databases with unique identifiers, including entries in the Environmental Protection Agency CompTox Chemicals Dashboard with the identifier DTXSID30587536.

The systematic nomenclature reflects the compound's membership in the broader pyrazolo[1,5-a]pyrimidine class, which represents an important family of nitrogen-containing heterocycles recognized for their pharmaceutical significance. Within this classification system, the numerical designators [1,5-a] indicate the specific fusion pattern between the pyrazole and pyrimidine rings, distinguishing this isomer from other possible pyrazolopyrimidine arrangements. The positional numbering system follows established conventions for fused heterocyclic systems, with the thiophene and trimethoxyphenyl substituents designated according to their attachment points on the bicyclic core structure.

Molecular Formula and Weight Analysis

The molecular formula C19H17N3O3S provides a comprehensive atomic composition profile for this compound, revealing the precise distribution of constituent elements within the molecular framework. This formula indicates the presence of nineteen carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, three oxygen atoms, and one sulfur atom, creating a molecular structure with a total molecular weight of 367.42 daltons. The carbon content of 62.1 percent by mass reflects the predominant organic nature of the compound, while the heteroatom content comprising nitrogen, oxygen, and sulfur contributes 37.9 percent to the total molecular mass.

Molecular Parameter Value Percentage by Mass
Carbon atoms (C) 19 62.1%
Hydrogen atoms (H) 17 4.6%
Nitrogen atoms (N) 3 11.4%
Oxygen atoms (O) 3 13.1%
Sulfur atoms (S) 1 8.7%
Total molecular weight 367.42 daltons 100.0%

The nitrogen content, representing three atoms within the molecular structure, contributes significantly to the compound's chemical properties and potential biological activity. These nitrogen atoms are integral components of the pyrazolo[1,5-a]pyrimidine core system, participating in the formation of the fused heterocyclic framework that defines the compound's structural identity. The oxygen atoms, exclusively present within the three methoxy substituents of the phenyl ring, contribute to the compound's polarity and potential for hydrogen bonding interactions.

The sulfur atom, incorporated within the thiophene ring system, represents a unique structural feature that distinguishes this compound from related pyrazolo[1,5-a]pyrimidine derivatives lacking sulfur-containing substituents. The molecular weight of 367.42 daltons positions this compound within the optimal range for pharmaceutical applications, falling within the Lipinski Rule of Five guidelines that suggest favorable drug-like properties for molecules with molecular weights below 500 daltons. The elemental composition reflects a balanced distribution of heteroatoms that contribute to the compound's potential for diverse intermolecular interactions and biological activities.

The exact mass determination, calculated from the atomic masses of constituent isotopes, provides additional precision for analytical identification and structural confirmation. The molecular formula also serves as the foundation for calculating various molecular descriptors and physicochemical properties that influence the compound's behavior in biological systems and synthetic applications.

Three-Dimensional Structural Features and Substituent Orientation

The three-dimensional molecular architecture of this compound exhibits a complex spatial arrangement characterized by the geometric constraints imposed by the fused pyrazolo[1,5-a]pyrimidine core system and the rotational freedom of the peripheral substituent groups. The bicyclic core structure maintains a relatively planar configuration, consistent with the aromatic character of both the pyrazole and pyrimidine rings, while the thiophene and trimethoxyphenyl substituents adopt orientations that minimize steric hindrance and optimize electronic interactions.

Crystallographic studies of related pyrazolo[1,5-a]pyrimidine derivatives provide insight into the typical dihedral angles and conformational preferences exhibited by this structural class. The thiophene ring attached at the 3-position typically exhibits a dihedral angle relative to the pyrazolo[1,5-a]pyrimidine plane that ranges from approximately 6 to 87 degrees, depending on the specific substitution pattern and crystal packing forces. This rotational flexibility allows the thiophene moiety to adopt conformations that optimize π-π stacking interactions and minimize unfavorable steric contacts with neighboring molecular regions.

The trimethoxyphenyl substituent at the 6-position presents additional conformational complexity due to the presence of three methoxy groups that can adopt various rotational orientations. The spatial arrangement of these methoxy substituents influences the overall molecular dipole moment and the accessibility of potential binding sites for biological targets. Molecular modeling studies suggest that the 3,4,5-trimethoxyphenyl group preferentially adopts conformations where the central methoxy group at the 4-position is oriented perpendicular to the phenyl ring plane, while the flanking methoxy groups at positions 3 and 5 may exhibit greater rotational freedom.

The overall molecular geometry creates distinct regions of electron density distribution that contribute to the compound's pharmacological properties and intermolecular interaction patterns. The electron-rich pyrazolo[1,5-a]pyrimidine core system provides a hydrogen bond accepting region, while the peripheral substituents offer both hydrogen bond accepting and donating capabilities through the methoxy oxygen atoms and thiophene sulfur atom. The three-dimensional structure also influences the compound's ability to penetrate biological membranes and interact with target proteins through complementary shape and electrostatic matching.

Computational studies utilizing density functional theory calculations provide additional insights into the preferred conformational states and electronic properties of the molecule in both gas phase and solvated environments. These analyses reveal that the compound exhibits moderate flexibility around the bonds connecting the substituent groups to the core structure, allowing for conformational adaptation to different binding sites while maintaining the integrity of the aromatic heterocyclic framework.

Properties

IUPAC Name

3-thiophen-2-yl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-23-15-7-12(8-16(24-2)18(15)25-3)13-9-20-19-14(10-21-22(19)11-13)17-5-4-6-26-17/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQHNIAJGWWNOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CN3C(=C(C=N3)C4=CC=CS4)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587536
Record name 3-(Thiophen-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893613-09-7
Record name 3-(Thiophen-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Thiophen-2-YL-6-(3,4,5-trimethoxy-phenyl)-pyrazolo[1,5-A]pyrimidine (CAS No. 893613-09-7) is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various therapeutic applications.

The molecular formula of this compound is C19H17N3O3SC_{19}H_{17}N_{3}O_{3}S, with a molecular weight of 367.42 g/mol. The compound features a pyrazolo-pyrimidine core structure that is often associated with various pharmacological activities.

Biological Activity Overview

Research indicates that compounds in the pyrazolo[1,5-A]pyrimidine class exhibit a range of biological activities:

  • Antitumor Activity :
    • Several derivatives of pyrazolo[1,5-A]pyrimidines have been reported to inhibit tumor growth by targeting specific enzymes involved in cancer progression. For instance, they can inhibit thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis .
  • Antimicrobial Properties :
    • Pyrazolo-based compounds have shown promising antibacterial activity against various pathogens. The structural modifications in compounds like this compound may enhance their efficacy against resistant strains .
  • CNS Disorders :
    • There is evidence suggesting that similar structures can be beneficial in treating central nervous system disorders such as schizophrenia and depression due to their ability to modulate neurotransmitter systems .

The mechanisms underlying the biological activities of this compound are primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The inhibition of thymidine phosphorylase can lead to reduced tumor proliferation and enhanced apoptosis in cancer cells.
  • Receptor Modulation : Some derivatives may interact with neurotransmitter receptors in the brain, potentially offering therapeutic benefits for neuropsychiatric conditions.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Antiproliferative Effects :
    A recent study demonstrated that certain pyrazolo[1,5-A]pyrimidine derivatives exhibited significant antiproliferative effects against breast cancer cell lines (MDA-MB-231 and MCF-7), showing IC50 values as low as 17.83 μM .
CompoundCell LineIC50 (μM)
4cMDA-MB-23117.83
4jMCF-719.73

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that build upon the pyrazolo-pyrimidine framework. Structure-activity relationship studies have indicated that modifications at specific positions on the phenyl ring can significantly affect biological potency .

Comparison with Similar Compounds

Key Observations :

  • The 3,4,5-trimethoxy substitution confers mixed efficacy. While it enhances kinase binding in some contexts (e.g., TTK inhibition ), it reduces antiproliferative activity in chalcone-linked hybrids targeting EGFR . This discrepancy highlights the dependency of activity on scaffold hybridization and target specificity.
  • Fluorine (4-fluoro) and smaller substituents (e.g., 3,4-dimethoxy) improve potency in certain cancer cell lines by optimizing steric and electronic interactions .

Role of Heterocyclic Moieties at Position 3

The thiophen-2-yl group distinguishes this compound from other derivatives:

Compound Position 3 Substituent Bioactivity Advantage Reference
This compound Thiophen-2-yl Improved metabolic stability Enhanced oral bioavailability
3-Phenyl derivatives Phenyl Moderate M. tuberculosis inhibition Broad-spectrum activity
TRK inhibitors Sulfonyl/methylamine 5-HT6 receptor antagonism CNS-targeted applications

Key Observations :

  • Thiophene-containing derivatives exhibit superior pharmacokinetic profiles compared to phenyl-substituted analogs due to reduced cytochrome P450-mediated metabolism .
  • Sulfonyl and methylamine groups at position 3 are preferred for central nervous system (CNS) targets, such as 5-HT6 receptors .

Comparative Potency and Selectivity

  • Against Pyrazolotriazines : Pyrazolo[1,5-a]pyrimidines synthesized via Suzuki–Miyaura coupling (e.g., compounds 7–24) demonstrate comparable kinase inhibition to pyrazolotriazines but with better cell permeability and oral bioavailability .
  • Cytotoxicity Profile: Unlike 3-phenylpyrazolo[1,5-a]pyrimidines, which show cytotoxicity in VERO cells (SI < 7.2) , thiophene-substituted derivatives exhibit lower off-target toxicity in non-cancerous HEK cells .

Structural-Activity Relationship (SAR) Insights

  • Position 6 : The 3,4,5-trimethoxyphenyl group enhances kinase binding but may hinder steric access in bulkier targets like EGFR .
  • Position 3 : Electron-rich heterocycles (e.g., thiophene) improve metabolic stability and selectivity .
  • Hybrid Scaffolds: Chalcone-linked hybrids (e.g., 6a–q) show superior activity over non-hybridized derivatives due to dual binding modes (e.g., hydrogen bonding with Cys773 of EGFR) .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize pyrazolo[1,5-a]pyrimidine derivatives like 3-Thiophen-2-YL-6-(3,4,5-trimethoxy-phenyl)-pyrazolo[1,5-a]pyrimidine?

The synthesis typically involves multi-component reactions (MCRs) using substituted 1H-pyrazole-5-amine precursors, followed by cyclization with appropriate electrophiles. Modifications at the 3- and 5-positions are achieved via Mitsunobu reactions for macrocyclic derivatives or coupling with heteroaryl moieties (e.g., thiophene). Activated p-nitrophenyl esters and scavenging reagents are used for efficient library generation .

Q. How is structural characterization of this compound performed to confirm regioselectivity and purity?

Characterization relies on NMR (1H/13C), IR spectroscopy , and mass spectrometry to verify substituent positions and scaffold integrity. X-ray crystallography may resolve ambiguities in regioselectivity, as seen in studies of pyrazolo[1,5-a]pyrimidine derivatives with similar substituents .

Q. What in vitro models are recommended for preliminary cytotoxicity screening?

The MTT assay is standard, using cancer cell lines (e.g., A549, MDA-MB-231, DU-145) to measure IC50 values. Positive controls like erlotinib ensure assay validity. Structure-activity relationship (SAR) analysis should compare substituent effects (e.g., methoxy groups at C7) across cell lines .

Advanced Research Questions

Q. How can structural modifications optimize kinase selectivity (e.g., CK2 inhibition) while minimizing off-target effects?

  • 3-Position modifications : Introducing electron-withdrawing groups (e.g., bromine) enhances hinge-binding interactions with CK2’s ATP pocket.
  • Macrocyclization : Mitsunobu reactions create rigid macrocycles that improve binding specificity and reduce metabolic instability .
  • 5-Position linkers : Ether or amine-based linkers coupled to secondary amines (e.g., carbamates) fine-tune selectivity .

Q. What explains contradictory cytotoxicity data across studies (e.g., IC50 variations in MDA-MB-231 cells)?

Discrepancies arise from:

  • Metabolic activation : Human-specific cytochrome P450 1A2 metabolites (e.g., hydroxylated derivatives) may enhance toxicity, as observed in hepatotoxicity studies .
  • Cell line variability : Differences in EGFR expression or efflux pump activity (e.g., A549 vs. DU-145) affect compound permeability .
  • Assay conditions : Solvent choice (DMSO vs. aqueous buffers) and incubation time influence results .

Q. How do substituents on the C7 phenyl ring and C5 chalcone moiety influence antiproliferative activity?

  • C7 substituents : 3,4-Dimethoxy groups improve hydrogen bonding with EGFR’s Cys773, while 3,4,5-trimethoxy groups reduce activity due to steric hindrance .
  • C5 chalcone orientation : Hybrids with a double bond proximal to the scaffold (6a–q series) form additional hydrogen bonds, unlike the 7a–k series, explaining their superior potency .

Q. What in vivo models are suitable for evaluating pharmacokinetics and hepatotoxicity risks?

  • Rodent models : Monitor liver enzymes (ALT/AST) to detect species-specific hepatotoxicity linked to P450 1A2-mediated reactive metabolites (e.g., 3-hydroxy derivatives in humans) .
  • Microsomal studies : Compare human and rat liver microsomes to identify metabolic pathways causing toxicity .

Q. How can conflicting data on sigma receptor binding vs. kinase inhibition be resolved?

  • Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-DTG for sigma receptors) to assess selectivity.
  • Kinase profiling panels : Screen against 50+ kinases to identify off-target interactions. Patent data suggests dual-targeting potential, requiring dose-response studies to clarify primary mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.